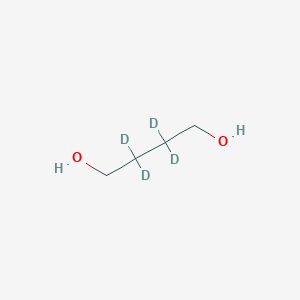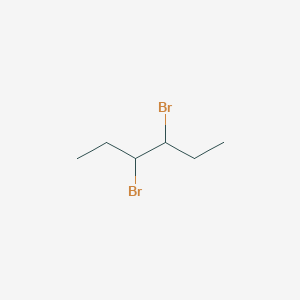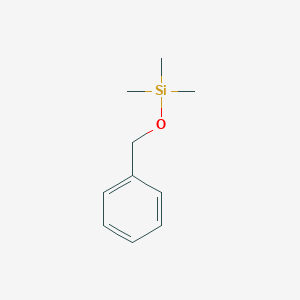
4-(Hydroxymethyl)benzènesulfonamide
Vue d'ensemble
Description
4-(Hydroxymethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its potential as a biochemical inhibitor and its role in various chemical reactions. The compound's structure allows for a variety of substitutions, which can lead to a range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide scaffold. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the addition of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of 4-substituted-ureido benzenesulfonamides as carbonic anhydrase inhibitors involves the addition of ureido groups . These methods demonstrate the versatility of benzenesulfonamide derivatives in drug design.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of 4-substituted-ureido benzenesulfonamides revealed hydrophobic interactions within the carbonic anhydrase II active site, which correlate with inhibitor potency . The crystallographic analysis of these compounds provides insights into the molecular interactions that govern their inhibitory effects.
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, often as inhibitors of enzymes like carbonic anhydrase. The inhibitory activity of these compounds is due to their ability to bind to the active site of the enzyme, as seen with the flexible triazole moieties in benzenesulfonamides that are effective carbonic anhydrase inhibitors . The chemical reactivity of these compounds is influenced by the nature of the substituents attached to the benzenesulfonamide core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved spectroscopic studies and crystal structure analysis, which provided detailed information on its structural and spectroscopic properties . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Activité antipaludique
Les benzènesulfonamides, y compris le 4-(hydroxymethyl)benzènesulfonamide, ont été trouvés pour posséder des propriétés antipaludiques . Cela les rend utiles dans le développement de médicaments pour le traitement du paludisme.
Activité antibactérienne
Ces composés présentent également des propriétés antibactériennes . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques, en particulier car la résistance aux antibiotiques existants continue d'être un défi majeur pour la santé mondiale.
Activité antitumorale
Les benzènesulfonamides ont démontré une activité antitumorale . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le cancer, en particulier pour les formes de cancer résistantes aux thérapies existantes.
Activité anticancéreuse
En plus de leurs propriétés antitumorales, les benzènesulfonamides présentent également des propriétés anticancéreuses . Cela souligne encore leur potentiel dans le développement de nouveaux traitements contre le cancer.
Activité anticonvulsivante
Les benzènesulfonamides ont été trouvés pour posséder des propriétés anticonvulsivantes . Cela suggère des applications potentielles dans le traitement de conditions telles que l'épilepsie.
Activité analgésique
Ces composés présentent également des propriétés analgésiques (soulageant la douleur) . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments contre la douleur.
Agents anti-inflammatoires
Les hybrides triazole-benzènesulfonamide ont montré un potentiel en tant qu'agents anti-inflammatoires . Cela pourrait conduire au développement de nouveaux traitements pour des conditions telles que l'arthrite et d'autres maladies inflammatoires.
Agents anticancéreux et antimicrobiens par inhibition de l'anhydrase carbonique IX
De nouveaux dérivés de benzènesulfonamide ont été synthétisés et étudiés pour leurs activités anticancéreuses et antimicrobiennes par inhibition de l'anhydrase carbonique IX . Cet enzyme est surexprimé dans de nombreuses tumeurs solides, ce qui en fait une cible prometteuse pour de nouveaux agents antiprolifératifs .
Orientations Futures
Future research could focus on further exploring the biological activities of 4-(Hydroxymethyl)benzenesulfonamide and its derivatives, particularly their potential as anticancer and antimicrobial agents . The compound’s inhibitory effects on carbonic anhydrase IX, which is overexpressed in many solid tumors, make it a promising target for novel antiproliferative agents .
Mécanisme D'action
Target of Action
The primary target of 4-(Hydroxymethyl)benzenesulfonamide is Carbonic Anhydrase (CA) . CAs are a family of metalloenzymes that catalyze the hydration of CO2, interconverting between CO2 and water to bicarbonate ions and protons . They play a crucial role in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis .
Mode of Action
4-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is essential for the synthesis of folic acid in these organisms .
Biochemical Pathways
The compound’s action affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, 4-(Hydroxymethyl)benzenesulfonamide prevents the synthesis of folic acid, a vital component for bacterial growth and survival .
Pharmacokinetics
Benzenesulfonamides are usually well absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The inhibition of folic acid synthesis by 4-(Hydroxymethyl)benzenesulfonamide leads to a halt in bacterial growth and survival, making it a potential candidate for antimicrobial therapy . In addition, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines .
Action Environment
Environmental factors such as pH and the presence of pus can influence the action, efficacy, and stability of 4-(Hydroxymethyl)benzenesulfonamide . For instance, the antibacterial action of benzenesulfonamides is inhibited by pus
Propriétés
IUPAC Name |
4-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULCVOIRJRJPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435262 | |
| Record name | 4-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67472-44-0 | |
| Record name | 4-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Hydroxymethyl)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZ9W97FYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(hydroxymethyl)benzenesulfonamide interact with carbonic anhydrases and what are the downstream effects?
A: 4-(Hydroxymethyl)benzenesulfonamide acts as a sulfonamide inhibitor of β-carbonic anhydrases (CAs). [] Sulfonamides typically bind to the zinc ion within the CA active site, mimicking the natural substrate, bicarbonate. [] This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibiting CA activity can have various downstream effects depending on the physiological context and specific CA isoform targeted.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)












